2,5-Dimethyl-L-Phenylalanine is an amino acid derivative of phenylalanine, characterized by the presence of two methyl groups at the 2 and 5 positions of the aromatic ring. This compound is of interest due to its potential applications in pharmaceuticals and biotechnology.
2,5-Dimethyl-L-Phenylalanine can be derived from L-phenylalanine through various synthetic routes or biocatalytic processes. The natural occurrence of this compound is limited, and it is primarily synthesized for research and industrial purposes.
This compound falls under the category of amino acids, specifically classified as a non-polar, aliphatic amino acid due to its hydrophobic characteristics imparted by the methyl groups. It is also a member of the aromatic amino acids family owing to the presence of a phenyl group.
The synthesis of 2,5-Dimethyl-L-Phenylalanine can be achieved through several methods:
The molecular structure of 2,5-Dimethyl-L-Phenylalanine can be represented as follows:
The compound features an α-amino group, a carboxylic acid group, and a phenyl ring with two methyl substituents at positions 2 and 5.
The structural properties can be analyzed using techniques such as:
2,5-Dimethyl-L-Phenylalanine participates in various chemical reactions typical for amino acids:
Reactions involving this compound often require specific pH conditions and temperature control to optimize yield and selectivity.
The mechanism of action for 2,5-Dimethyl-L-Phenylalanine primarily relates to its role as a substrate in enzymatic reactions:
Quantitative analyses using high-performance liquid chromatography (HPLC) have been employed to study conversion rates and enzyme kinetics associated with its metabolism .
2,5-Dimethyl-L-Phenylalanine has several applications in scientific research:
The stereoselective construction of 2,5-dimethyl-L-phenylalanine relies on chiral catalysis to achieve enantiomeric purity. Phase-transfer catalysis (PTC) using pseudoenantiomeric cinchona alkaloids enables predictable stereocontrol: O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide (1f) yields (R)-isomers (94–97% ee), while its cinchonidine counterpart (1i) generates (S)-isomers with comparable selectivity [8]. Reaction optimization at –40°C in toluene/CHCl₃ with 50% aqueous KOH minimizes racemization, achieving 99% yield for sterically demanding substrates like 3,5-disubstituted benzyl bromides. Alternatively, asymmetric hydrogenation of enolizable acetamidoacrylate precursors provides a complementary route. This method leverages chiral Rh or Ru catalysts (e.g., DuPhos, BINAP) to afford 2,5-dimethyl-L-phenylalanine derivatives in >98% ee, confirmed by X-ray crystallography of dipeptide analogs [3] [7].
Table 1: Comparative Asymmetric Synthesis Methods
Method | Catalyst | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Phase-Transfer Catalysis | Cinchoninium bromide (1f) | 94–97 | 95–99 | Scalable; mild conditions |
Asymmetric Hydrogenation | Ru-BINAP | >98 | 85–92 | Tolerance to diverse side chains |
Engineered phenylalanine ammonia lyases (PALs) enable sustainable C–C bond formation for side-chain alkylation. Directed evolution of Anabaena variabilis PAL (e.g., H359Y/S456P mutants) enhances catalytic efficiency 3.5-fold toward sterically hindered analogs like 2,5-dimethyl-L-phenylalanine [1]. Screening employs a high-throughput colorimetric assay: D-amino acid oxidase (DAAO) generates H₂O₂ from in situ-formed D-enantiomers, oxidizing 3,3'-diaminobenzidine to a brown polymer for rapid activity quantification [1]. For in vivo synthesis, E. coli co-expression systems integrate threonine aldolase (LtaEP.p) and dehydratase (A8HB.t) to convert benzaldehyde derivatives into phenylpyruvate (5 g/L titer), followed by reductive amination via phenylalanine dehydrogenase (PheDH) with cofactor recycling by formate dehydrogenase (FDHᴠ¹²⁰S) [10].
Table 2: Evolved PAL Variants for Alkylated Phenylalanine Synthesis
Variant | Mutation | Relative Activity | Application Scope |
---|---|---|---|
WT-PAL | None | 1.0× | Unsubstituted Phe |
H359Y | His→Tyr | 3.52× | 2,5-Dimethyl-L-Phe |
S456P | Ser→Pro | 3.05× | Bulky ortho-substituted Phe |
Fmoc-2,5-dimethyl-L-phenylalanine-OH serves as a backbone-rigidifying unit in SPPS. Its ortho-methyl groups necessitate optimized coupling protocols to prevent steric hindrance:
Table 3: SPPS Coupling Efficiency with Bulky Residues
Coupling Reagent | Temperature | Time (min) | Yield (%) | Epimerization Risk |
---|---|---|---|---|
HATU/DIPEA | 25°C | 60 | 85 | Moderate |
Oxyma/DIC | 50°C | 30 | 99 | Low |
PyBOP/NMM | 25°C | 90 | 78 | High |
Lipidation (e.g., palmitoyl, cholesteryl) at the C-terminus or side chain enhances membrane permeability. Conjugation via amide bonds increases log P by 2–3 units, improving cellular uptake of glycyrrhetinic acid-2,5-dimethylphenylalanine conjugates in A549 lung cancer cells (IC₅₀: 0.2 μM vs. 8.7 μM for non-lipidated analogs) [7]. PEGylation (5 kDa mPEG-OSu) at the N-terminus extends plasma half-life 6-fold by reducing renal clearance, critical for bioactive peptides like somatostatin mimetics [6]. Macrocyclization via lactam bridges between Lys⁵ and 2,5-dimethyl-L-phenylalanine⁸ stabilizes β-turns in integrin-targeting RGD peptides, boosting binding affinity (Kd: 12 nM vs. 210 nM for linear form) [6] [7].
Table 4: Bioactivity Enhancement via Modifications
Modification | Conjugate Example | Bioactivity Improvement | Application |
---|---|---|---|
C14-Lipidation | GA-Phe(2,5-Me₂)-Gly-palmitate | 43× lower IC₅₀ in T24 bladder cancer cells | Anticancer agents |
PEGylation | mPEG₅₀₀₀-Phe(2,5-Me₂)-peptide | 6× longer plasma half-life | Therapeutic peptides |
Lactamization | Cyclo[K⁵-Phe(2,5-Me₂)⁸]-RGD | 17.5× higher binding affinity to αvβ3 integrin | Antiangiogenic therapy |
Compounds Mentioned
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3